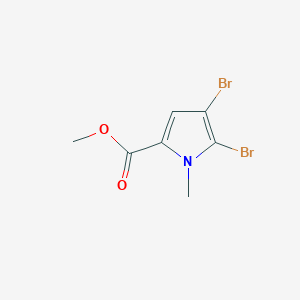

Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate

CAS No.: 1198-71-6

Cat. No.: VC6426681

Molecular Formula: C7H7Br2NO2

Molecular Weight: 296.946

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1198-71-6 |

|---|---|

| Molecular Formula | C7H7Br2NO2 |

| Molecular Weight | 296.946 |

| IUPAC Name | methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C7H7Br2NO2/c1-10-5(7(11)12-2)3-4(8)6(10)9/h3H,1-2H3 |

| Standard InChI Key | UTOZAUBXQWRZIF-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=C1Br)Br)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate, reflecting its substitution pattern on the pyrrole ring. The structure consists of a pyrrole core substituted with bromine atoms at the 4- and 5-positions, a methyl group at the 1-position, and a carboxylate methyl ester at the 2-position . The InChIKey UTOZAUBXQWRZIF-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1198-71-6 |

| Molecular Formula | |

| Molecular Weight | 296.94 g/mol |

| InChI Key | UTOZAUBXQWRZIF-UHFFFAOYSA-N |

| XLogP3 (Partition Coefficient) | 2.7 (estimated) |

Natural Occurrence and Isolation

First isolated from the Maltese sponge Agelas oroides, this compound is part of a broader family of brominated pyrrole alkaloids known for their bioactivity . Natural extraction typically involves chromatographic separation followed by structural elucidation via nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in studies assigning complete - and -NMR data for related analogues .

Synthesis and Industrial Production

Challenges in Scalability

The reactivity of bromine and the steric demands of the pyrrole ring pose challenges in avoiding over-bromination. Industrial processes must balance reaction kinetics and thermodynamics to favor the 4,5-dibromo product over tri- or tetrabrominated byproducts.

Physicochemical Properties

Stability and Reactivity

The compound is stable under standard storage conditions but reacts with strong acids, bases, and oxidizing agents . Its bromine atoms participate in halogen bonding, influencing interactions in biological systems and material science applications.

Spectral Data

Complete - and -NMR assignments for the compound have been reported, enabling precise structural verification . For example, the methyl ester group resonates distinctively in the -NMR spectrum at approximately 52 ppm (OCH) and 165 ppm (C=O) .

Biological Activities and Research Applications

Antiplasmodial and Cytotoxic Effects

In vitro studies on Plasmodium falciparum reveal moderate antiplasmodial activity (IC values in the micromolar range), suggesting potential as an antimalarial scaffold . Additionally, the compound exhibits cytotoxicity against cancer cell lines, though mechanisms remain under investigation .

Structure-Activity Relationships (SAR)

Comparison with analogues like 4,5-dibromopyrrole-2-carboxylic acid (compound 3 in Thieme et al.) highlights the importance of the methyl ester group in modulating bioavailability and target affinity . Bromine atoms enhance halogen bonding with biological targets, a feature absent in chlorine or fluorine derivatives.

Emergency Measures

-

Eye Contact: Flush with water for 15 minutes and consult a physician .

-

Skin Contact: Wash with soap and water; remove contaminated clothing .

-

Inhalation: Relocate to fresh air and administer oxygen if necessary .

Comparison with Structural Analogues

Halogenated Pyrrole Derivatives

The bromine atoms in methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate confer greater polarizability compared to chloro or fluoro analogues, enhancing its reactivity in nucleophilic substitutions . This property is exploited in medicinal chemistry to improve drug-receptor binding kinetics.

Methyl Ester vs. Carboxylic Acid Derivatives

The methyl ester group enhances lipid solubility compared to the free carboxylic acid form, potentially improving cellular uptake and bioavailability .

Future Research Directions

Pharmacological Optimization

Structural modifications, such as replacing the methyl ester with prodrug moieties, could enhance therapeutic efficacy. SAR studies are needed to identify critical pharmacophores.

Environmental Impact Assessment

Ecotoxicological data are currently lacking. Future studies should evaluate biodegradation pathways and bioaccumulation potential to inform regulatory guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume